molecular formula C10H15NO B2762302 4-Amino-2-(tert-butyl)phenol CAS No. 4151-62-6

4-Amino-2-(tert-butyl)phenol

Cat. No.: B2762302
CAS No.: 4151-62-6
M. Wt: 165.236
InChI Key: LJXDFLGENKUMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(tert-butyl)phenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the fourth position and a tert-butyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(tert-butyl)phenol typically involves the reduction of 4-nitro-2-(tert-butyl)phenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the azo-cracking reduction method. This method uses p-tert-butylphenol as a raw material and involves the reduction of the corresponding azo compound to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(tert-butyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form various amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Alkylated and acylated phenol derivatives.

Scientific Research Applications

4-Amino-2-(tert-butyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-(tert-butyl)phenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in organic synthesis and material science.

Properties

IUPAC Name

4-amino-2-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXDFLGENKUMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-amino-2-t-butylphenol was prepared by the procedure described in the preparation of 4-Amino-2-isopropyl-phenol substituting 2-tert. butylphenol for 2-isopropylphenol.
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